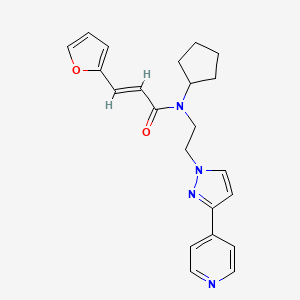

(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-cyclopentyl-3-(furan-2-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-22(8-7-20-6-3-17-28-20)26(19-4-1-2-5-19)16-15-25-14-11-21(24-25)18-9-12-23-13-10-18/h3,6-14,17,19H,1-2,4-5,15-16H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYVRKZTKVELPH-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₃O₂

- Molecular Weight : 314.36 g/mol

- CAS Number : 2035007-00-0

The structure features a cyclopentyl group, a furan moiety, and a pyridinyl-pyrazole unit, which are significant for its biological interactions.

Research indicates that compounds with similar structures often act through various mechanisms, including:

- Inhibition of Cell Proliferation : Studies have shown that derivatives with pyrazole and pyridine groups can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, compounds with similar scaffolds have demonstrated submicromolar GI50 values against multiple cancer cell lines, indicating potent antiproliferative effects .

- Modulation of Signaling Pathways : The interaction with specific kinases or receptors involved in tumor growth and survival has been observed. For example, some compounds targeting the MPS1 kinase have shown promising results in inhibiting tumor growth in xenograft models .

Anticancer Activity

The anticancer potential of (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been evaluated in various studies. Here are some key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis via caspase activation |

| MCF-7 | 4.5 | G1 phase arrest and apoptosis |

| HCT116 | 3.0 | Inhibition of tubulin polymerization |

These results suggest that the compound effectively inhibits cancer cell growth through multiple pathways.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Pyrazole Derivatives : A study published in ACS Medicinal Chemistry Letters reported that pyrazole derivatives exhibited significant anticancer activity against various cell lines, with IC50 values ranging from 0.1 to 5 µM . The study emphasized the importance of substituents on the pyrazole ring for enhancing biological activity.

- Clinical Trials : Ongoing clinical trials are investigating the use of similar compounds in combination therapies for advanced cancers, focusing on their ability to overcome drug resistance and improve patient outcomes.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that compounds similar to (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide exhibit significant anti-inflammatory properties. Pyrazole derivatives, in particular, have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. This inhibition can lead to a reduction in pro-inflammatory cytokines, making such compounds valuable in treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest it may induce apoptosis through multiple mechanisms, including the inhibition of key signaling pathways such as AKT and mTOR.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 10 | Induction of necroptosis |

| Breast Cancer | 15 | Cell cycle arrest at G2/M |

These findings indicate the potential of this compound as an anticancer agent, particularly in glioma and breast cancer treatments.

Case Studies

Several studies have documented the efficacy of similar pyrazole derivatives:

-

Study on Glioma Cells : A notable case study demonstrated that a related compound effectively reduced glioma cell viability by inhibiting proliferation and inducing cell death through necroptosis.

"Compound C effectively reduced glioma viability in vitro both by inhibiting proliferation and inducing cell death" .

- Inflammation Reduction : Another study highlighted the anti-inflammatory effects of pyrazole-based compounds, showing significant reductions in inflammatory markers in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.